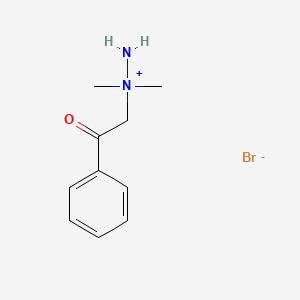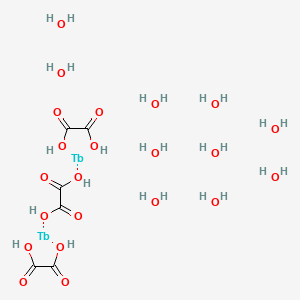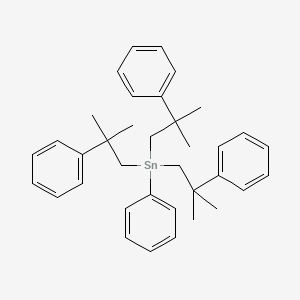
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane is an organotin compound that has garnered attention in both industrial and academic circles. This compound is characterized by the presence of three 2-methyl-2-phenylpropyl groups and one phenyl group attached to a central tin atom. Organotin compounds, including this compound, are known for their diverse applications, particularly in the fields of agriculture, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane typically involves the reaction of tin tetrachloride with 2-methyl-2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds through a Grignard reaction mechanism, where the organomagnesium reagent reacts with the tin halide to form the desired organotin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The phenyl and 2-methyl-2-phenylpropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives. These products have diverse applications in various fields, including catalysis and materials science .
Applications De Recherche Scientifique
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tris(2-methyl-2-phenylpropyl)(phenyl)stannane include:
- Tris(2-methyl-2-phenylpropyl)stannane
- Tris(2-methyl-2-phenylpropyl)chlorostannane
- Tris(2-methyl-2-phenylpropyl)bromostannane
Uniqueness
This compound is unique due to the presence of both phenyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity compared to other organotin compounds .
Propriétés
Numéro CAS |
37127-56-3 |
|---|---|
Formule moléculaire |
C36H44Sn |
Poids moléculaire |
595.4 g/mol |
Nom IUPAC |
tris(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/3C10H13.C6H5.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;/h3*4-8H,1H2,2-3H3;1-5H; |
Clé InChI |
YQCKBJYQOWTHLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


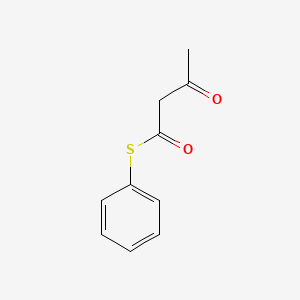
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
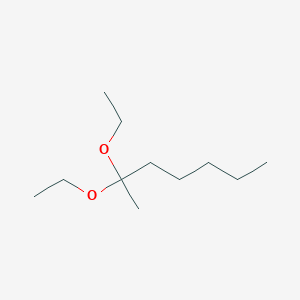
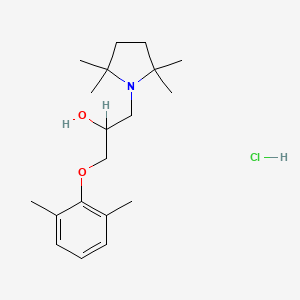
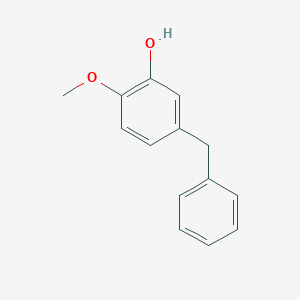

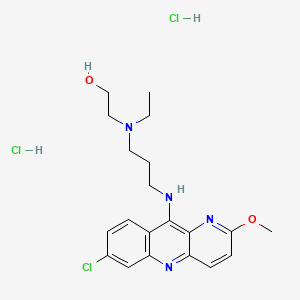
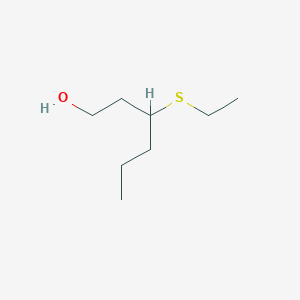
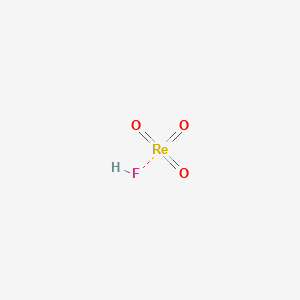
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
